molecular formula C17H14BrClN4O B2878757 5-bromo-2-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide CAS No. 2034560-05-7

5-bromo-2-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Cat. No.: B2878757
CAS No.: 2034560-05-7
M. Wt: 405.68
InChI Key: BRLMQZUJPXMKES-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H14BrClN4O and its molecular weight is 405.68. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization Techniques

Complex benzamide derivatives, including those with bromo, chloro, and phenyl substitutions, are synthesized through various chemical reactions. These include one-pot reactions, esterification followed by intramolecular reactions, and the use of specific catalysts for asymmetric synthesis. Characterization techniques such as FT-IR, NMR spectroscopy, elemental analysis, and single crystal X-ray diffraction studies are commonly employed to confirm the structures of these compounds (Yao & Huang, 2010) (Anuradha et al., 2014).

Applications in Asymmetric Synthesis and Anticonvulsant Activity

Benzamide derivatives are utilized as building blocks in asymmetric synthesis to produce alpha-hydroxycarboxylic acid derivatives, showcasing their versatility in organic synthesis. Additionally, some benzamides have been evaluated for their anticonvulsant activity, revealing their potential in medicinal chemistry (Trost et al., 2004) (Mussoi et al., 1996).

Antipathogenic and Anti-Influenza Activities

Research has also delved into the antipathogenic activities of thiourea derivatives of benzamides against bacterial strains, highlighting their potential as anti-microbial agents. Moreover, novel benzamide-based 5-aminopyrazoles have shown remarkable activity against the avian influenza virus, indicating their application in antiviral therapies (Limban et al., 2011) (Hebishy et al., 2020).

Crystal Structure and Interaction Studies

The crystal structure and interaction analyses of benzamide derivatives provide insights into their molecular arrangements and stability, facilitated by hydrogen bonding and π…π stacking interactions. Such studies are essential for understanding the compound's properties and potential applications in designing new molecules with desired activities (Saeed et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target proteins, leading to changes in their activity. The specific nature of these interactions and the resulting changes are currently under investigation.

Biochemical Pathways

The compound’s interaction with ERK2 and FGFR2 affects multiple biochemical pathways. ERK2 is part of the MAPK/ERK pathway , which is involved in cell division and differentiation . FGFR2 is involved in the FGF signaling pathway , which plays a role in tissue repair, tumor growth, and angiogenesis .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on the specific cell type and the pathways involved. Given its targets, the compound could potentially influence cell growth and differentiation, and may have implications in cancer treatment .

Properties

IUPAC Name

5-bromo-2-chloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN4O/c18-13-6-7-15(19)14(10-13)17(24)22-16(11-23-20-8-9-21-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLMQZUJPXMKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.